1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
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Description
1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, also known as MPBP, is a synthetic compound that belongs to the class of designer drugs, which are created to mimic the effects of illegal drugs such as cannabis, cocaine, and amphetamines. MPBP is a psychoactive substance that has been classified as a new psychoactive substance (NPS) and has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects.
Scientific Research Applications
Optical and Material Applications
A study discussed the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share structural similarities with the queried compound, focusing on their optical properties. These derivatives exhibit significant Stokes' shifts and quantum yields, making them promising for applications in low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial Applications
Another research explored the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, noting compounds with methoxy groups displayed high antimicrobial activity. This suggests potential antimicrobial applications for structurally related compounds, including the one (Kumar et al., 2012).
Corrosion Inhibition
Research on thiazole-based pyridine derivatives for mild steel corrosion inhibition in acidic media reveals the importance of methoxy phenyl groups in enhancing the protective efficiency against corrosion. This indicates the queried compound could be relevant in the development of new corrosion inhibitors (Chaitra et al., 2016).
Cancer Chemotherapy
A novel series of selenylated imidazo[1,2-a]pyridines, with structural resemblance to the queried chemical, was synthesized. These compounds showed promising activity against breast cancer cells, highlighting potential applications in cancer chemotherapy. Particularly, compounds with 2-methoxyphenyl selenyl moieties exhibited high cytotoxicity at lower concentrations, suggesting the significance of the methoxyphenyl group in antitumor effects (Almeida et al., 2018).
Antiarrhythmic and Antihypertensive Effects
Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives demonstrated potential antiarrhythmic and antihypertensive activities. Compounds with 3-(4-arylpiperazin-1-yl)propyl moieties, similar in structure to the queried compound, displayed significant effects. This points towards potential applications of the compound in developing cardiovascular drugs (Malawska et al., 2002).
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-4-7-13-25-21-12-6-5-11-20(21)24-23(25)17-14-22(27)26(16-17)18-9-8-10-19(15-18)28-2/h5-6,8-12,15,17H,3-4,7,13-14,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIJUHXNAPKFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
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